![molecular formula C8H5BrO3 B15202104 8-Bromo-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B15202104.png)
8-Bromo-4H-benzo[d][1,3]dioxin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Bromo-4H-benzo[d][1,3]dioxin-4-one is a heterocyclic compound that belongs to the class of benzo[d][1,3]dioxin-4-ones This compound is characterized by the presence of a bromine atom at the 8th position of the benzo[d][1,3]dioxin-4-one core structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-4H-benzo[d][1,3]dioxin-4-one can be achieved through several methods. One common approach involves the direct synthesis from salicylic acids and acetylenic esters. The reaction is mediated by copper(I) iodide (CuI) and sodium bicarbonate (NaHCO3) in acetonitrile. This method allows for the formation of 4H-benzo[d][1,3]dioxin-4-one derivatives at room temperature .
Another method involves the use of ortho-halobenzoic acid, potassium hydroxide (KOH), and sodium bicarbonate (NaHCO3) in the presence of copper(II) acetate (Cu(OAc)2) as a catalyst . This approach provides a versatile route to synthesize various derivatives of benzo[d][1,3]dioxin-4-one.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and scalability. Optimization of reaction conditions and the use of efficient catalysts are crucial for industrial-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
8-Bromo-4H-benzo[d][1,3]dioxin-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The bromine atom at the 8th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield quinones, while reduction reactions produce dihydro derivatives. Substitution reactions result in the formation of various functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
8-Bromo-4H-benzo[d][1,3]dioxin-4-one has a wide range of applications in scientific research, including:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of biological pathways and molecular interactions.
Industry: The compound is used in the development of agrochemicals, such as insecticides and fungicides.
Wirkmechanismus
The mechanism of action of 8-Bromo-4H-benzo[d][1,3]dioxin-4-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes such as topoisomerase I, which plays a crucial role in DNA replication and transcription. By inhibiting this enzyme, the compound can interfere with the proliferation of cancer cells and exhibit cytotoxic effects .
Vergleich Mit ähnlichen Verbindungen
8-Bromo-4H-benzo[d][1,3]dioxin-4-one can be compared with other similar compounds, such as:
4H-benzo[d][1,3]dioxin-4-one: The parent compound without the bromine substitution.
8-Chloro-4H-benzo[d][1,3]dioxin-4-one: A similar compound with a chlorine atom instead of bromine.
8-Methyl-4H-benzo[d][1,3]dioxin-4-one: A derivative with a methyl group at the 8th position.
The uniqueness of this compound lies in its bromine substitution, which imparts distinct chemical properties and reactivity compared to its analogs .
Eigenschaften
Molekularformel |
C8H5BrO3 |
|---|---|
Molekulargewicht |
229.03 g/mol |
IUPAC-Name |
8-bromo-1,3-benzodioxin-4-one |
InChI |
InChI=1S/C8H5BrO3/c9-6-3-1-2-5-7(6)11-4-12-8(5)10/h1-3H,4H2 |
InChI-Schlüssel |
PEUQJMDGHLCDNH-UHFFFAOYSA-N |
Kanonische SMILES |
C1OC2=C(C=CC=C2Br)C(=O)O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


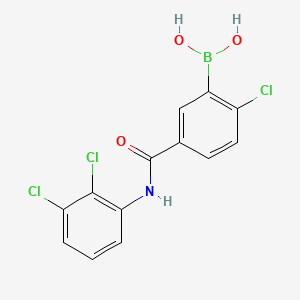
![N-(4-Fluoro-phenyl)-2-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-acetamide](/img/structure/B15202029.png)
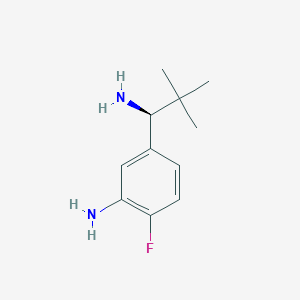

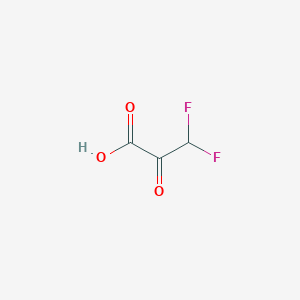

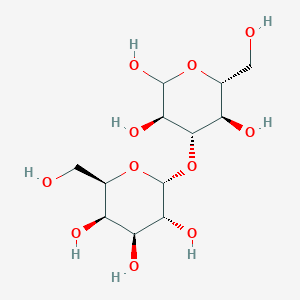
![2,3,5,6-Tetrafluorophenyl 13-methyl-14-oxo-18-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-4,7,10-trioxa-13-azaoctadecanoate](/img/structure/B15202074.png)
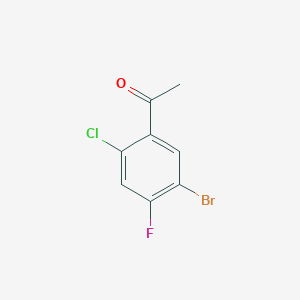

![(NZ)-N-[1-(3,4-difluorophenyl)propylidene]hydroxylamine](/img/structure/B15202092.png)
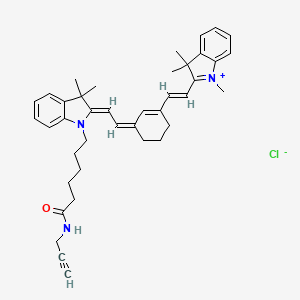

![(1Z,1'Z)-2,2'-([2,2'-Bipyridine]-4,4'-diyl)bis(N,N-dimethylethen-1-amine)](/img/structure/B15202109.png)
